2-(3-Fluorophenyl)ethyl iodide
Overview
Description
“2-(3-Fluorophenyl)ethyl iodide” is a chemical compound with the molecular formula C8H8FI . It is also known by other names such as “2-(4-Fluorophenyl)ethylamine Hydroiodide”, “p-F-PEAI”, “4-Fluoro-phenethylammonium iodide”, “4-Fluorophenylethylammonium Iodide”, and “4-Fluorophenethylamine Hydroiodide” among others .
Molecular Structure Analysis
The molecular structure of “2-(3-Fluorophenyl)ethyl iodide” can be found in databases like PubChem . The exact mass of the compound is 140.063743068 g/mol .
Scientific Research Applications
Synthesis of Bioactive Indole Derivatives
Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . “2-(3-Fluorophenyl)ethyl iodide” can serve as a precursor in the synthesis of various indole scaffolds. These scaffolds can be further modified to enhance their interaction with biological targets, potentially leading to the development of new therapeutic agents.
Antiviral Agent Development
Specific indole derivatives have shown inhibitory activity against influenza A and other viruses . By incorporating “2-(3-Fluorophenyl)ethyl iodide” into the indole structure, researchers can synthesize novel compounds that may exhibit potent antiviral properties, contributing to the fight against viral infections.
Anti-HIV Activity
Compounds derived from indole have been screened for their anti-HIV activity, with some showing promising results against HIV-1 and HIV-2 strains . The structural modification of indole derivatives using “2-(3-Fluorophenyl)ethyl iodide” could lead to the discovery of more effective anti-HIV medications.
Anticancer Research
The indole nucleus is a common feature in many anticancer drugs. “2-(3-Fluorophenyl)ethyl iodide” can be utilized to synthesize indole-based compounds with potential anticancer activities, offering a pathway for the development of new oncological treatments .
Development of Fluorinated Isoquinolines
Fluorinated isoquinolines have various applications in medicinal chemistry due to their unique properties . “2-(3-Fluorophenyl)ethyl iodide” could be used to introduce fluorine atoms into isoquinoline derivatives, which may result in compounds with enhanced pharmacological profiles.
Synthesis of Phosphonium Salts
Phosphonium salts have applications in organic synthesis and materials science . “2-(3-Fluorophenyl)ethyl iodide” can react with triphenylphosphine to form phosphonium salts, which can be further explored for their utility in various scientific applications.
Future Directions
In terms of future directions, a study mentions the use of a fluorinated aromatic cation, “2-(4-fluorophenyl)ethyl ammonium iodide (FPEAI)”, to grow a low dimensional perovskite layer atop a 3D perovskite film with excess PbI2. This approach was found to enhance the environmental stability of perovskite solar cells . This suggests that “2-(3-Fluorophenyl)ethyl iodide” and similar compounds could have potential applications in the development of solar cells and other photovoltaic technologies.
properties
IUPAC Name |
1-fluoro-3-(2-iodoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQYTWJAEXPABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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